AG-13958

Vue d'ensemble

Description

Méthodes De Préparation

AG-13958 est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiquesLes détails exacts de la voie de synthèse et des méthodes de production industrielle sont propriétaires et ne sont pas divulgués publiquement .

Analyse Des Réactions Chimiques

AG-13958 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent des agents oxydants comme le permanganate de potassium.

Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent des agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants incluent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition du VEGFR et ses effets sur diverses voies biochimiques.

Biologie : Employé dans des tests cellulaires pour étudier le rôle du VEGFR dans les processus cellulaires.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de la DMLA et d'autres maladies impliquant une croissance anormale des vaisseaux sanguins.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le VEGFR et les voies associées

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la tyrosine kinase VEGFR. Cette inhibition empêche l'activation des voies de signalisation en aval impliquées dans l'angiogenèse, le processus de formation de nouveaux vaisseaux sanguins. En bloquant le VEGFR, this compound réduit la croissance des vaisseaux sanguins anormaux dans l'œil, ce qui est un facteur clé dans la progression de la DMLA .

Applications De Recherche Scientifique

AG-13958 functions by inhibiting VEGFR, a key player in angiogenesis and vascular permeability. Its mechanism involves competitive inhibition of ATP binding to the receptor, which is critical for neovascularization processes associated with various diseases. The compound is especially relevant in conditions where abnormal blood vessel growth leads to significant morbidity.

Key Characteristics:

- Molecular Formula : C26H22FN7O

- Molecular Weight : 467.5 g/mol

- IC₅₀ : Specific values vary based on experimental conditions but indicate strong potency against VEGFR .

Treatment of Age-Related Macular Degeneration (AMD)

This compound has been investigated for its efficacy in treating AMD, particularly cases involving choroidal neovascularization. Clinical studies have demonstrated that sub-Tenon administration of this compound results in sustained drug exposure to the choroid with minimal systemic effects, making it a promising candidate for localized therapy .

Other Potential Applications

Beyond AMD, this compound's role as a VEGFR inhibitor suggests potential applications in:

- Cancer Therapy : Targeting tumors that rely on angiogenesis.

- Diabetic Retinopathy : Addressing retinal vascular complications associated with diabetes.

Case Study 1: Efficacy in AMD Treatment

A study conducted on cynomolgus monkeys assessed the pharmacokinetics of this compound after sub-Tenon injection. Results indicated effective localization and prolonged exposure at the site of action without significant systemic distribution, supporting its use for targeted ocular therapies .

| Parameter | Value |

|---|---|

| Animal Model | Cynomolgus Monkeys |

| Administration Route | Sub-Tenon Injection |

| Sustained Exposure Duration | 30 days |

| Systemic Exposure | Minimal |

Case Study 2: Comparative Analysis with Other VEGFR Inhibitors

A comparative analysis was performed to evaluate this compound against other VEGFR inhibitors like Bevacizumab and Ranibizumab in terms of efficacy and safety profiles in AMD patients. This compound showed comparable efficacy with a potentially improved safety profile due to its localized delivery method .

| Drug Name | Efficacy (Visual Acuity Improvement) | Safety Profile |

|---|---|---|

| This compound | Moderate to High | Favorable (localized) |

| Bevacizumab | High | Systemic effects noted |

| Ranibizumab | High | Systemic effects noted |

Mécanisme D'action

AG-13958 exerts its effects by inhibiting the activity of VEGFR tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways involved in angiogenesis, the process of new blood vessel formation. By blocking VEGFR, this compound reduces the growth of abnormal blood vessels in the eye, which is a key factor in the progression of AMD .

Comparaison Avec Des Composés Similaires

AG-13958 est unique par sa forte puissance et sa spécificité pour la tyrosine kinase VEGFR. Des composés similaires comprennent :

Sunitinib : Un autre inhibiteur du VEGFR utilisé en chimiothérapie.

Sorafénib : Un inhibiteur multi-kinases ciblant le VEGFR et d'autres kinases.

Pazopanib : Un inhibiteur du VEGFR utilisé dans le traitement du carcinome à cellules rénales.

Ces composés partagent des mécanismes d'action similaires, mais diffèrent par leur spécificité, leur puissance et leurs applications cliniques .

Activité Biologique

AG-13958 is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of pain management and its interaction with cannabinoid receptors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

This compound is primarily known as a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system by hydrolyzing 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid. By inhibiting MAGL, this compound increases the levels of 2-AG in the brain and peripheral tissues, leading to enhanced activation of cannabinoid receptors, particularly CB1 and CB2. This mechanism is associated with various biological effects, including analgesic and anti-inflammatory actions.

Table 1: Summary of Pharmacological Effects of this compound

| Property | Description |

|---|---|

| Target Enzyme | Monoacylglycerol lipase (MAGL) |

| CB Receptor Affinity | High affinity for CB1 and CB2 receptors |

| Analgesic Effect | Demonstrated reduction in pain responses in animal models |

| Anti-inflammatory | Exhibits anti-inflammatory properties through modulation of endocannabinoid levels |

| Administration Route | Typically administered via intraperitoneal injection in preclinical studies |

Research Findings

Several studies have investigated the biological activity of this compound, focusing on its effects on pain modulation and anxiety.

- Pain Modulation Studies : In rodent models, this compound was shown to produce significant analgesic effects comparable to those observed with traditional opioid medications. For instance, a study demonstrated that administration of this compound led to a dose-dependent decrease in pain responses measured by the tail-flick test .

- Anxiolytic Effects : Research also indicates that this compound may possess anxiolytic properties. In behavioral assays assessing anxiety-like behaviors, this compound administration resulted in reduced anxiety levels in stressed animals, suggesting its potential utility in treating anxiety disorders .

- Pharmacokinetics : The pharmacokinetic profile of this compound reveals that it has a relatively long half-life and exhibits sustained effects following administration. Studies indicate that peak plasma concentrations are reached within 1 hour post-injection, with significant biological activity persisting for several hours thereafter .

Propriétés

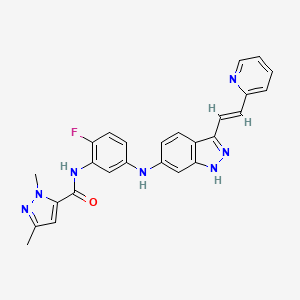

IUPAC Name |

N-[2-fluoro-5-[[3-(2-pyridin-2-ylethenyl)-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN7O/c1-16-13-25(34(2)33-16)26(35)30-24-15-19(7-10-21(24)27)29-18-6-9-20-22(31-32-23(20)14-18)11-8-17-5-3-4-12-28-17/h3-15,29H,1-2H3,(H,30,35)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSVVZKPEDIRTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)NC3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953842 | |

| Record name | N-[2-Fluoro-5-({3-[2-(pyridin-2-yl)ethenyl]-2H-indazol-6-yl}amino)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319460-94-1 | |

| Record name | N-[2-Fluoro-5-({3-[2-(pyridin-2-yl)ethenyl]-2H-indazol-6-yl}amino)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.